molecular formula C11H8N4OS B3924616 3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B3924616
M. Wt: 244.27 g/mol
InChI Key: XAPFAQBAOMGDOO-UHFFFAOYSA-N
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Description

“3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine” is a compound with the molecular formula C11H8N4OS . It has a molecular weight of 244.27 g/mol . The IUPAC name for this compound is 3-methylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine .


Molecular Structure Analysis

The compound has a complex structure that includes a triazino ring, a benzoxazepine ring, and a methylthio group . The InChI string for this compound is InChI=1S/C11H8N4OS/c1-17-11-13-10-9(14-15-11)7-4-2-3-5-8(7)12-6-16-10/h2-6H,1H3 .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 85.6 Ų and a complexity of 301 . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 6 . The compound is covalently bonded and has a heavy atom count of 17 .

Future Directions

The future directions for “3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine” and similar compounds could involve further exploration of their potential biological activities. Triazine derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, they could be potential candidates for the development of new therapeutic agents.

Properties

IUPAC Name

3-methylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c1-17-11-13-10-9(14-15-11)7-4-2-3-5-8(7)12-6-16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFAQBAOMGDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3N=CO2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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